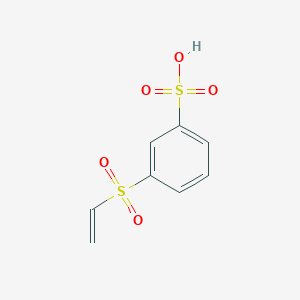
3-(Ethenesulfonyl)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethenesulfonyl)benzene-1-sulfonic acid is an organosulfur compound with a unique structure that includes both ethenesulfonyl and benzene-1-sulfonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenesulfonyl)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with sulfur trioxide and fuming sulfuric acid, which produces benzenesulfonic acid . The ethenesulfonyl group can be introduced through further reactions involving ethenesulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethenesulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sulfur trioxide, fuming sulfuric acid, and ethenesulfonyl chloride are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and various substituted benzene compounds.
Applications De Recherche Scientifique
3-(Ethenesulfonyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Ethenesulfonyl)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler analog with only one sulfonic acid group.
Ethenesulfonic acid: Contains only the ethenesulfonyl group without the benzene ring.
Toluene-4-sulfonic acid: Similar structure but with a methyl group on the benzene ring.
Uniqueness
3-(Ethenesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both ethenesulfonyl and benzene-1-sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
95378-19-1 |
|---|---|
Formule moléculaire |
C8H8O5S2 |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
3-ethenylsulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C8H8O5S2/c1-2-14(9,10)7-4-3-5-8(6-7)15(11,12)13/h2-6H,1H2,(H,11,12,13) |
Clé InChI |
LJBFFOXSMUKACP-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















